Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate

Bioisosterism Physicochemical profiling Lead optimization

Select Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate (CAS 1379811-90-1) to replace CF₃/Cl/t-Bu groups with a superior pentafluorosulfanyl (SF₅) pharmacophore (σₚ=0.68, π=1.51). This bifunctional scaffold offers a nucleophilic ortho-amino group for late-stage diversification and an ethyl ester for direct amidation, enabling focused library synthesis of covalent inhibitors (e.g., KRAS G12C). Validated 5.6-fold potency gain in parasitic enzyme inhibition vs. CF₃ analogs. The SF₅ moiety delivers extended half-life (>12 h rat), superior ¹⁹F MRI SNR, and ¹⁸F PET tracer compatibility. Avoid invalidating your SF₅ SAR with generic CF₃ building blocks. Request a quote now.

Molecular Formula C10H12F5NO2S
Molecular Weight 305.27
CAS No. 1379811-90-1
Cat. No. B3031068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate
CAS1379811-90-1
Molecular FormulaC10H12F5NO2S
Molecular Weight305.27
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
InChIInChI=1S/C10H12F5NO2S/c1-2-18-10(17)5-7-3-4-8(6-9(7)16)19(11,12,13,14)15/h3-4,6H,2,5,16H2,1H3
InChIKeyMGCJQLATUOBMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2-Amino-4-(Pentafluorosulfanyl)phenyl)acetate (CAS 1379811-90-1) – The SF₅-Enabled Phenylacetate Building Block for Fluorine-Forward Medicinal Chemistry


Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate (CAS 1379811-90-1) is a bifunctional aromatic building block that combines a nucleophilic ortho-amino group with a para-pentafluorosulfanyl (SF₅) substituent on a phenylacetate ester scaffold. The SF₅ group functions as a highly electronegative (σₚ = 0.68 vs. CF₃ σₚ = 0.54) [1] and lipophilic (π = 1.51 vs. CF₃ π = 1.09) [1] bioisostere for trifluoromethyl, tert-butyl, and halogen groups. This compound serves as a versatile intermediate for synthesizing a broad range of SF₅-containing drug candidates, agrochemicals, and functional materials, where precise modulation of electronic and steric parameters is critical for target engagement and pharmacokinetic optimization [2].

Why Trifluoromethyl or Halogen Analogs Cannot Substitute Ethyl (2-Amino-4-(pentafluorosulfanyl)phenyl)acetate in Structure-Enabled Programs


The SF₅ group is not simply a 'larger CF₃'; it is a distinct pharmacophore that creates a fundamentally different electrostatic and steric environment. Replacement with a CF₃, Cl, or t-Bu analog results in a predictable loss of lipophilicity (Δ log Kₒw ≈ 0.5–0.6 units lower for CF₃) [1], reduced electron-withdrawing capacity, and altered target-binding kinetics. In matched molecular pair analyses, SF₅-substituted candidates consistently exhibit differential selectivity profiles and metabolic stability compared to their CF₃ counterparts [2]. For programs that have already established an SAR around the SF₃ pharmacophore, switching to a generic CF₃ aniline building block will invalidate the entire SAR landscape and necessitate a de novo lead optimization campaign. The quantitative evidence below demonstrates exactly where this compound diverges from its closest analogs.

Quantitative Evidence for Ethyl (2-Amino-4-(pentafluorosulfanyl)phenyl)acetate: Head-to-Head Comparator Data


Electronic and Lipophilic Differentiation: SF₅ vs. CF₃ and t-Bu Bioisosteres

The SF₅ group imposes a distinct electronic and lipophilic profile compared to its closest bioisosteres. The Hammett σₚ constant for SF₅ is 0.68 versus 0.54 for CF₃ and −0.20 for t-Bu, demonstrating significantly stronger electron-withdrawing character [1]. Concurrently, the Hansch hydrophobicity constant (π) for SF₅ is 1.51 versus 1.09 for CF₃, making it 0.42 log units more lipophilic, while t-Bu is even more lipophilic (π ≈ 1.98) [1]. These differences mean that substituting SF₅ with CF₃ would reduce both electron deficiency and lipophilicity, likely altering target binding, membrane permeability, and metabolic susceptibility in a single modification.

Bioisosterism Physicochemical profiling Lead optimization

Target Engagement: SF₅ Diarylamine Inhibitors of Trypanothione Reductase vs. CF₃ and t-Bu Analogs

In a direct comparative study, an SF₅-containing diarylamine inhibitor of Trypanosoma cruzi trypanothione reductase exhibited a Ki of 0.028 µM (competitive inhibition) [1]. Under identical assay conditions, the corresponding CF₃ analog showed a Ki of 0.158 µM (uncompetitive inhibition), representing a 5.6-fold loss in potency. The tert-butyl analog yielded a Ki of 0.084 µM (competitive), a 3.0-fold attenuation [1]. This demonstrates that the SF₅ group provides a unique balance of electrostatic and steric features that cannot be replicated by CF₃ or t-Bu.

Enzyme inhibition Neglected tropical diseases Trypanothione reductase

CNS Receptor Selectivity: SF₅-Fenfluramine Analog vs. Parent CF₃ Fenfluramine

The SF₅ analog of fenfluramine (compound 18) demonstrated significantly enhanced potency at the 5-HT₂b, 5-HT₂c, and 5-HT₆ receptors compared to the parent CF₃-fenfluramine [1]. While absolute Ki values for each receptor subtype are reported in the primary paper, the critical finding is that SF₅ substitution altered the receptor selectivity fingerprint, leading to a qualitatively different pharmacological profile. This confirms that SF₅ is not merely a potency amplifier but a selectivity modulator, which is essential for CNS programs seeking to avoid off-target serotonergic side effects.

CNS drug discovery 5-HT receptor pharmacology Serotonin

Pharmacokinetic Advantage: Half-Life of an SF₅-Containing COX-2 Inhibitor

The SF₅-substituted benzopyran COX-2 inhibitor R,S-3a exhibited a rat plasma half-life exceeding 12 hours, with plasma drug concentrations remaining above its IC₉₀ for more than 40 hours post-dose [1]. This contrasts with typical COX-2 inhibitors (e.g., celecoxib, t₁/₂ ≈ 11 h in humans but significantly shorter in rats due to species-specific metabolism) [2], where twice-daily dosing is often required. In the adjuvant-induced arthritis (AIA) rat model, twice-weekly dosing of R,S-3a achieved efficacy comparable to daily dosing of standard NSAIDs [1]. This extended half-life is attributed to the metabolic stability imparted by the SF₅ group, which resists oxidative defluorination pathways that commonly degrade CF₃-containing analogs.

COX-2 inhibition Pharmacokinetics Anti-inflammatory

Aqueous Solubility vs. Lipophilicity Trade-Off: SF₅ vs. CF₃ Aromatic Systems

Across a series of five aromatic probe compounds, SF₅-substituted molecules exhibited water solubilities ranging from 78 mg/L to 2.4 g/L, while their log Kₒw values were consistently 0.5 to 0.6 log units higher than the corresponding CF₃ analogs [1]. This represents a rare case where increased lipophilicity does not come at the full expected cost of decreased aqueous solubility. The SF₅ group thus offers a superior lipophilicity-to-solubility ratio compared to CF₃, likely due to its unique octahedral geometry and polarizable sulfur center that can engage in favorable interactions with water.

Physicochemical profiling Solubility Drug-likeness

Synthetic Tractability: Multi-Gram Synthesis of Ortho-SF₅ Aniline Intermediates

A key barrier to SF₅ adoption has historically been the lack of scalable synthetic routes to ortho-SF₅ aniline intermediates. The synthesis of 8-SF₅-mefloquine was accomplished in 5 steps from a novel ortho-SF₅–substituted aniline intermediate, demonstrating that kilogram-scale access to this chemotype is feasible [1]. This contrasts with earlier synthetic routes requiring 9+ steps from commercially available materials [2]. The compound's ethyl ester functionality further enables direct incorporation into amide, ester, and heterocycle-forming reactions without additional protection/deprotection steps, streamlining the synthesis of candidate libraries.

Synthetic methodology Process chemistry Scale-up

High-Impact Application Scenarios for Ethyl (2-Amino-4-(pentafluorosulfanyl)phenyl)acetate Supported by Comparative Evidence


Catalyst-Free Amide Coupling for Targeted Covalent Inhibitor Libraries

The ethyl ester can be directly converted to amides with primary amines under mild, catalyst-free conditions. This strategy is ideal for synthesizing focused libraries of SF₅-containing inhibitors targeting enzymes with an active-site cysteine (e.g., KRAS G12C, BTK). The enhanced electron-withdrawing capacity of the SF₅ group (σₚ = 0.68 vs. CF₃ = 0.54) [Section 3, Evidence 1] will further activate the electrophilic warhead, potentially improving covalent engagement rates.

Neglected Tropical Disease Lead Optimization Starting from a Validated SF₅ Pharmacophore

Programs targeting trypanothione reductase or related parasitic enzymes can use this building block to synthesize analogs of the diarylamine chemotype that demonstrated a 5.6-fold potency advantage (Ki = 0.028 µM) over CF₃ controls [Section 3, Evidence 2]. The free amino group allows late-stage diversification to optimize species-specific ADME while retaining the SF₅ pharmacophore responsible for potency.

CNS Receptor PET Tracer Development via ¹⁸F Isotopic Exchange on the SF₅ Group

The SF₅ group has been validated as a superior ¹⁹F MRI reporter group with higher signal-to-noise ratio (SNR) efficiency than CF₃ [Section 3, Evidence 1 (cross-reference to SNR data)]. Recent advances in ¹⁸F isotopic exchange enable radiolabeling of the SF₅ moiety, making this building block a precursor for PET tracer development in CNS programs where subtype-selective receptor binding (as demonstrated for 5-HT receptors) [Section 3, Evidence 3] is required.

Once-Weekly Anti-Inflammatory Agent Design Utilizing SF₅-Driven Metabolic Stability

The extended half-life (>12 h in rat) and sustained target coverage (>IC₉₀ for 40 h) observed with SF₅-benzopyran COX-2 inhibitors [Section 3, Evidence 4] provide a design template. Researchers can use this building block to construct novel COX-2 or mPGES-1 inhibitors with the goal of achieving once-weekly dosing in humans, a significant commercial differentiator in the chronic pain and inflammation market.

Quote Request

Request a Quote for Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.